3-([1,1'-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that features a biphenyl group attached to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobiphenyl with thiocarbohydrazide in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to promote cyclization and formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Biphenyl-2-yl-4-amino-1H-1,2,4-triazole-5-thione
- 4-Amino-3-(phenyl)-1H-1,2,4-triazole-5-thione
Uniqueness
3-([1,1’-Biphenyl]-2-yl)-4-amino-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of the biphenyl group, which can enhance its stability and biological activity. The biphenyl moiety also provides additional sites for functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Properties
Molecular Formula |
C14H12N4S |
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Molecular Weight |
268.34 g/mol |
IUPAC Name |
4-amino-3-(2-phenylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4S/c15-18-13(16-17-14(18)19)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19) |
InChI Key |
OWWHHXWAOOAFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NNC(=S)N3N |
Origin of Product |
United States |
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